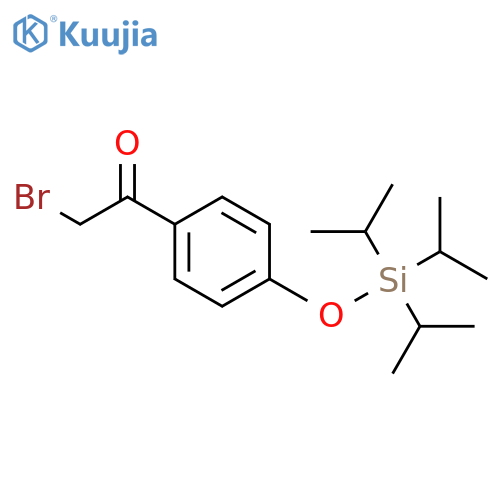Cas no 935859-13-5 (2-Bromo-1-4-tris(1-methylethyl)silyloxyphenylethanone)

935859-13-5 structure
商品名:2-Bromo-1-4-tris(1-methylethyl)silyloxyphenylethanone
CAS番号:935859-13-5
MF:C17H27BrO2Si
メガワット:371.384585618973
CID:5733294
2-Bromo-1-4-tris(1-methylethyl)silyloxyphenylethanone 化学的及び物理的性質
名前と識別子
-
- 2-Bromo-1-[4-[[tris(1-methylethyl)silyl]oxy]phenyl]ethanone
- Ethanone, 2-bromo-1-[4-[[tris(1-methylethyl)silyl]oxy]phenyl]-
- 2-Bromo-1-4-tris(1-methylethyl)silyloxyphenylethanone
-
- インチ: 1S/C17H27BrO2Si/c1-12(2)21(13(3)4,14(5)6)20-16-9-7-15(8-10-16)17(19)11-18/h7-10,12-14H,11H2,1-6H3
- InChIKey: CAAHQTGBKGJPES-UHFFFAOYSA-N
- ほほえんだ: C(=O)(C1=CC=C(O[Si](C(C)C)(C(C)C)C(C)C)C=C1)CBr
じっけんとくせい
- 密度みつど: 1.135±0.06 g/cm3(Predicted)
- ふってん: 377.0±22.0 °C(Predicted)
2-Bromo-1-4-tris(1-methylethyl)silyloxyphenylethanone 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | B810338-2.5g |
2-Bromo-1-[4-[[tris(1-methylethyl)silyl]oxy]phenyl]ethanone |
935859-13-5 | 2.5g |
$ 896.00 | 2023-04-18 | ||
| TRC | B810338-500mg |
2-Bromo-1-[4-[[tris(1-methylethyl)silyl]oxy]phenyl]ethanone |
935859-13-5 | 500mg |
$ 224.00 | 2023-04-18 | ||
| TRC | B810338-1g |
2-Bromo-1-[4-[[tris(1-methylethyl)silyl]oxy]phenyl]ethanone |
935859-13-5 | 1g |
$ 340.00 | 2022-06-06 | ||
| TRC | B810338-1000mg |
2-Bromo-1-[4-[[tris(1-methylethyl)silyl]oxy]phenyl]ethanone |
935859-13-5 | 1g |
$ 414.00 | 2023-04-18 | ||
| TRC | B810338-250mg |
2-Bromo-1-[4-[[tris(1-methylethyl)silyl]oxy]phenyl]ethanone |
935859-13-5 | 250mg |
$ 133.00 | 2023-04-18 | ||
| TRC | B810338-5g |
2-Bromo-1-[4-[[tris(1-methylethyl)silyl]oxy]phenyl]ethanone |
935859-13-5 | 5g |
$ 1200.00 | 2023-09-08 |
2-Bromo-1-4-tris(1-methylethyl)silyloxyphenylethanone 関連文献
-
Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878
-
2. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498
-
Zhiliang Cheng,Ajlan Al Zaki,Ian W. Jones,Henry K. Hall, Jr.,Craig A. Aspinwall,Andrew Tsourkas Chem. Commun., 2014,50, 2502-2504
-
5. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862
935859-13-5 (2-Bromo-1-4-tris(1-methylethyl)silyloxyphenylethanone) 関連製品
- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)
- 1267109-65-8(5-Thiazoleacetic acid, 2-(aminomethyl)-4-methyl-)
- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)
- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)
- 1368534-68-2(3-(6-chloro-1-methyl-1H-indol-3-yl)propan-1-amine)
- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)
- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)
- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)
- 1803842-86-5(2,6-Difluoro-3-(difluoromethyl)aniline)
- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)
推奨される供給者
Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量
